N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a pyrazolo[3,4-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with aromatic amines in the presence of a catalyst like hydrochloric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction at the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions for introducing various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with a phenoxy group instead of a fluorophenyl group.
N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a piperidyl group instead of a benzyl group.
Uniqueness
N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both benzyl and fluorophenyl groups, which confer specific chemical and biological properties. These functional groups enhance its binding affinity to molecular targets and its stability under various conditions .
Properties
Molecular Formula |
C18H14FN5 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14FN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22) |
InChI Key |
DZEAVXCPWSHEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.